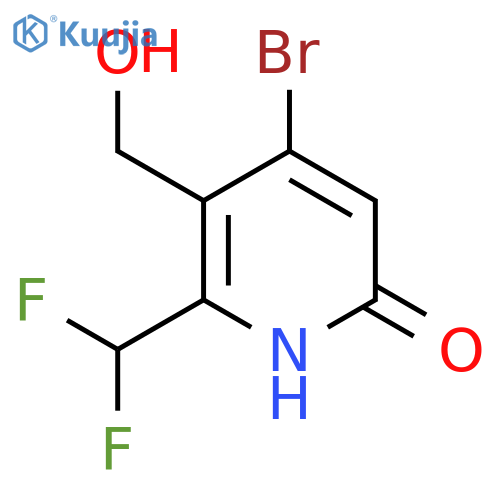Cas no 1804886-57-4 (4-Bromo-2-(difluoromethyl)-6-hydroxypyridine-3-methanol)

4-Bromo-2-(difluoromethyl)-6-hydroxypyridine-3-methanol 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-(difluoromethyl)-6-hydroxypyridine-3-methanol
-
- インチ: 1S/C7H6BrF2NO2/c8-4-1-5(13)11-6(7(9)10)3(4)2-12/h1,7,12H,2H2,(H,11,13)
- InChIKey: ILYUOJIWOGJIBI-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(NC(C(F)F)=C1CO)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 299
- トポロジー分子極性表面積: 49.3
- 疎水性パラメータ計算基準値(XlogP): -0.1
4-Bromo-2-(difluoromethyl)-6-hydroxypyridine-3-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024007552-1g |
4-Bromo-2-(difluoromethyl)-6-hydroxypyridine-3-methanol |
1804886-57-4 | 97% | 1g |
$1,764.00 | 2022-04-01 | |
| Alichem | A024007552-500mg |
4-Bromo-2-(difluoromethyl)-6-hydroxypyridine-3-methanol |
1804886-57-4 | 97% | 500mg |
$940.80 | 2022-04-01 |
4-Bromo-2-(difluoromethyl)-6-hydroxypyridine-3-methanol 関連文献
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
4-Bromo-2-(difluoromethyl)-6-hydroxypyridine-3-methanolに関する追加情報
Professional Introduction to 4-Bromo-2-(difluoromethyl)-6-hydroxypyridine-3-methanol (CAS No. 1804886-57-4)
4-Bromo-2-(difluoromethyl)-6-hydroxypyridine-3-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1804886-57-4, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and pharmacological potential. The structural features of this molecule, including the presence of a bromine substituent at the 4-position, a difluoromethyl group at the 2-position, and a hydroxymethyl group at the 3-position, contribute to its unique chemical properties and make it a valuable scaffold for further derivatization and drug development.
The synthesis and application of 4-Bromo-2-(difluoromethyl)-6-hydroxypyridine-3-methanol have been explored in several cutting-edge research studies, particularly in the development of novel therapeutic agents. The pyridine core is a privileged structure in medicinal chemistry, often serving as a key pharmacophore in drugs targeting various diseases. The introduction of electron-withdrawing groups such as bromine and difluoromethyl enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for oral administration. Additionally, the hydroxymethyl group provides a site for further functionalization, allowing chemists to explore diverse chemical modifications and optimize pharmacokinetic profiles.
In recent years, there has been a surge in interest regarding fluorinated compounds due to their improved bioavailability and resistance to metabolic degradation. The difluoromethyl group in 4-Bromo-2-(difluoromethyl)-6-hydroxypyridine-3-methanol is particularly noteworthy, as it has been shown to enhance binding affinity and selectivity in drug-receptor interactions. This feature has been leveraged in the design of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, studies have demonstrated its potential utility in developing kinase inhibitors, which play a pivotal role in cancer therapy. The bromine substituent further facilitates cross-coupling reactions, enabling the construction of more complex molecular architectures through palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig couplings.
The hydroxymethyl group at the 3-position of 4-Bromo-2-(difluoromethyl)-6-hydroxypyridine-3-methanol also presents opportunities for further derivatization. Hydroxymethyl groups can be easily converted into other functional groups such as ethers, esters, or amides through standard organic transformations. These modifications can fine-tune the pharmacological properties of the compound, including solubility, permeability, and binding affinity. In particular, esters derived from hydroxymethyl groups have been widely used in prodrug strategies to improve oral bioavailability. The versatility of this compound makes it a valuable building block for medicinal chemists seeking to develop next-generation therapeutics.
Recent advancements in computational chemistry and artificial intelligence have further accelerated the discovery process for novel drug candidates like 4-Bromo-2-(difluoromethyl)-6-hydroxypyridine-3-methanol. Machine learning models can predict biological activity based on molecular structure with high accuracy, allowing researchers to prioritize compounds for experimental validation. This approach has been instrumental in identifying lead compounds for various therapeutic areas, including oncology and infectious diseases. The structural features of this compound make it an ideal candidate for virtual screening campaigns aimed at identifying new drug targets.
The pharmacological profile of 4-Bromo-2-(difluoromethyl)-6-hydroxypyridine-3-methanol has been investigated in several preclinical studies. Initial assays have shown promising activity against enzymes overexpressed in tumor cells, suggesting its potential as an anticancer agent. Additionally, its interaction with bacterial enzymes has been explored, indicating possible applications in antibiotic development. The ability to modulate enzyme activity with high selectivity is crucial for minimizing side effects and improving therapeutic efficacy. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.
The synthetic pathways for preparing 4-Bromo-2-(difluoromethyl)-6-hydroxypyridine-3-methanol have also been optimized to enhance yield and scalability. Multi-step synthetic routes involving halogenation, fluorination, and functional group interconversion have been developed by experienced organic chemists. These synthetic strategies leverage modern catalytic systems that improve efficiency while maintaining high regioselectivity. The availability of reliable synthetic methods is essential for advancing this compound into clinical trials and eventual commercialization.
In conclusion,4-Bromo-2-(difluoromethyl)-6-hydroxypyridine-3-methanol (CAS No. 1804886-57-4) represents a promising scaffold for drug discovery with unique structural features that contribute to its biological activity and synthetic accessibility. Its potential applications in oncology and antibiotic development highlight its significance as a research tool in medicinal chemistry. As our understanding of disease mechanisms continues to evolve,this compound will undoubtedly play a crucial role in the development of innovative therapeutic strategies.
1804886-57-4 (4-Bromo-2-(difluoromethyl)-6-hydroxypyridine-3-methanol) 関連製品
- 2639634-66-3({2-2-(2-aminoethoxy)ethoxyethyl}2-(4-{2-2-(2-aminoethoxy)ethoxyethyl}piperazin-1-yl)ethylamine)
- 2034508-56-8(6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide)
- 1804733-03-6(3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine)
- 2138141-51-0(Butane, 1-chloro-3,3-dimethyl-2-(propoxymethyl)-)
- 106983-32-8(N-(2-oxooxolan-3-yl)nonanamide)
- 2137606-15-4(2-(1,4-Dioxaspiro[4.5]decan-8-yl)butanoic acid)
- 1344366-42-2(3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine)
- 868979-05-9(4-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)benzene-1-sulfonamide)
- 1564786-23-7(2,2-difluoro-3-hydroxy-3-(1,3-thiazol-2-yl)propanoic acid)
- 2551119-53-8(3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride)